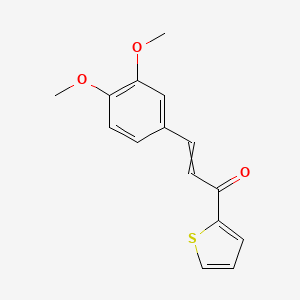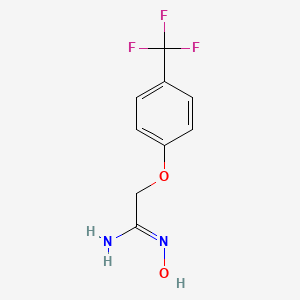
(2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone, 97% (2,5-DMP-2-FPM) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in research and development. It is a colorless, volatile liquid that has a sweet, floral scent and a melting point of -18.2 °C. 2,5-DMP-2-FPM is used in a variety of scientific applications, including synthesis, chromatography, and mass spectrometry. This compound has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
科学研究应用
2,5-DMP-2-FPM has a variety of applications in scientific research. It is used in a variety of chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). It is also used in mass spectrometry (MS) to identify and quantify compounds. Additionally, 2,5-DMP-2-FPM can be used as a solvent for chemical reactions, such as the Wittig reaction and the Grignard reaction. It can also be used as a catalyst for a variety of reactions, such as the Diels-Alder reaction and the Michael addition reaction.
作用机制
The mechanism of action of 2,5-DMP-2-FPM is not yet fully understood. However, it is believed that the compound interacts with proteins, enzymes, and other molecules in the body to produce a variety of biochemical and physiological effects. For example, it is believed that 2,5-DMP-2-FPM can act as an agonist or antagonist of certain receptors, depending on the concentration of the compound. Additionally, it is believed that 2,5-DMP-2-FPM can interfere with the metabolism of other compounds, such as hormones, neurotransmitters, and drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-DMP-2-FPM are not yet fully understood. However, it is believed that the compound can affect a variety of processes in the body, including metabolism, gene expression, and signal transduction. Additionally, it is believed that 2,5-DMP-2-FPM can act as an agonist or antagonist of certain receptors, depending on the concentration of the compound. It is also believed that the compound can interfere with the metabolism of other compounds, such as hormones, neurotransmitters, and drugs.
实验室实验的优点和局限性
2,5-DMP-2-FPM has a number of advantages and limitations for laboratory experiments. One of the main advantages is that the compound is relatively inexpensive and easy to obtain. Additionally, it is highly soluble in a variety of solvents, making it ideal for use in a variety of chromatographic techniques. However, the compound is volatile and has a low boiling point, making it difficult to store and handle. Additionally, the compound has a low melting point, making it difficult to use in certain types of reactions.
未来方向
There are a number of potential future directions for 2,5-DMP-2-FPM research. One potential area of research is the development of new synthesis methods for the compound. Additionally, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, research could be done to explore the potential applications of 2,5-DMP-2-FPM in drug development and medical therapies. Finally, research could be done to explore the potential uses of the compound in other areas, such as cosmetics, food additives, and industrial applications.
合成方法
2,5-DMP-2-FPM can be synthesized using a variety of methods. One of the most common methods is the Wittig reaction, which involves the addition of a phosphonium salt to an aldehyde or ketone. This reaction produces a substituted alkene, which can then be hydrolyzed to produce the desired product. Another method involves the use of palladium-catalyzed coupling reactions, which involve the addition of a halide to an aryl or alkyl halide. This reaction produces a substituted alkene, which can then be hydrolyzed to produce the desired product. Additionally, 2,5-DMP-2-FPM can be synthesized using the Grignard reaction, which involves the addition of an organomagnesium compound to an aldehyde or ketone. This reaction produces a substituted alkene, which can then be hydrolyzed to produce the desired product.
属性
IUPAC Name |
(2,5-dimethylphenyl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDDTJLLUSWQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)
![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)








